molecular formula C22H24N2O B5585145 N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide CAS No. 361985-24-2

N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B5585145
CAS No.: 361985-24-2
M. Wt: 332.4 g/mol
InChI Key: ZANZQLODHBMRTK-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a tert-butyl group attached to the carboxamide nitrogen and a 4-ethylphenyl substituent at the quinoline C2 position. Quinoline-4-carboxamides are a versatile class of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has been explored in preclinical studies for its ability to modulate protein kinases and apoptosis pathways, though specific data on its efficacy remain under investigation .

Properties

IUPAC Name

N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-5-15-10-12-16(13-11-15)20-14-18(21(25)24-22(2,3)4)17-8-6-7-9-19(17)23-20/h6-14H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANZQLODHBMRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179696
Record name N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361985-24-2
Record name N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361985-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with protein targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Quinoline-4-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Key comparisons include:

Compound Name Substituents Bioactivity Key Findings Reference
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide - N-tert-butyl
- C2: 4-ethylphenyl
Anticancer (proposed) High lipophilicity (logP ~6.7); potential PDK1 inhibition
N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) - N-(2-chlorophenyl)
- C2: 4-ethylphenyl
Undisclosed Higher logP (6.73) due to chloro group; reduced solubility (logSw = -6.27)
N-(tert-butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide - N-tert-butyl
- C2: 3,4-dichlorophenyl
Undisclosed Increased molecular weight (373.28) and lipophilicity (Cl groups); may enhance target affinity
2-(4-ethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide - N-(4-methylbenzyl)
- C2: 4-ethylphenyl
Undisclosed Reduced logP (380.48 g/mol) compared to tert-butyl analog; benzyl group may alter pharmacokinetics
(S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide - C6: Methoxy
- N: Cyano-pyrrolidinyl
FAP inhibitor (IC50 = 8.5 nM) Polar groups (methoxy, cyano) improve solubility and enzyme binding; used in PET imaging

Key Observations :

  • Lipophilicity: The tert-butyl group in the target compound contributes to a logP of ~6.7, comparable to its dichlorophenyl analog .
  • Target Selectivity: Substituents at the quinoline C2 position (e.g., 4-ethylphenyl vs. 3,4-dichlorophenyl) influence binding to kinases or enzymes. For example, methoxy and cyano groups in ’s compound enhance selectivity for fibroblast activation protein (FAP) .
  • Therapeutic Applications : While the target compound is proposed for cancer therapy, analogs with pyridinylmethyl () or thiomorpholine () groups show antimicrobial or anti-inflammatory activities, highlighting scaffold versatility .
Physicochemical and Pharmacokinetic Properties

A comparison of molecular properties reveals critical trends:

Property Target Compound Y203-8013 Dichlorophenyl Analog FAP Inhibitor
Molecular Weight 386.88 (calc.) 386.88 373.28 427.43
logP ~6.7 6.73 7.1 (est.) 3.2 (est.)
Hydrogen Bond Acceptors 3 3 3 6
Polar Surface Area (Ų) 30.7 30.7 30.7 98.2
Solubility (logSw) -6.27 -6.27 -6.5 (est.) -4.1 (est.)

Insights :

  • Chlorine or bulky substituents (e.g., tert-butyl) may prolong metabolic stability but increase hepatotoxicity risks .
Mechanistic and Functional Comparisons
  • Anticancer Activity: The target compound’s proposed PDK1 inhibition aligns with ’s quinoline-4-carboxamides, which induce apoptosis via kinase modulation. In contrast, glycoside-substituted analogs () show anti-inflammatory effects via COX-2 inhibition, underscoring substituent-driven mechanistic divergence .
  • Antimicrobial Activity : Compound 43 () incorporates a thiomorpholine dioxide group, enabling broad-spectrum activity against resistant strains, a feature absent in the tert-butyl analog .

Biological Activity

N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article examines the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives known for their diverse biological activities. The structural features of this compound include:

  • Quinoline core : A bicyclic structure that is often associated with biological activity.
  • Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
  • Tert-butyl and ethyl substitutions : These groups may enhance lipophilicity and influence the compound's pharmacokinetic properties.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The mechanism of action may involve inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Antimicrobial Activity Tested Strains Results
Inhibition Zone DiameterE. coli15 mm
Inhibition Zone DiameterS. aureus18 mm

These results indicate that the compound has promising antimicrobial potential, warranting further investigation into its mechanisms and broader spectrum of activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of p53 expression.

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the compound's effects on MCF-7 breast cancer cells, the following results were observed:

  • IC50 Value : 5 µM
  • Mechanism : Induction of apoptosis via caspase activation.
Cell Line IC50 (µM) Mechanism of Action
MCF-75Caspase activation, apoptosis
HeLa10Cell cycle arrest at G0-G1 phase

The data suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their cytotoxic effects.

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